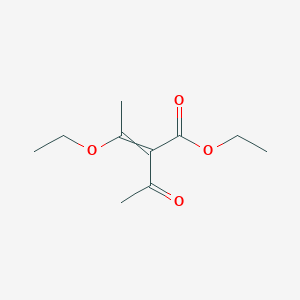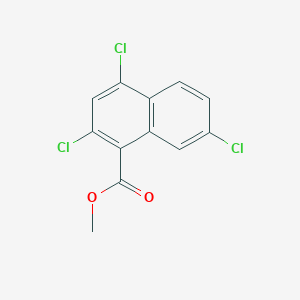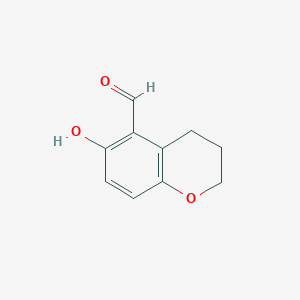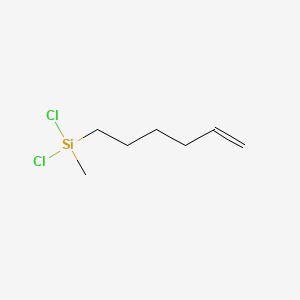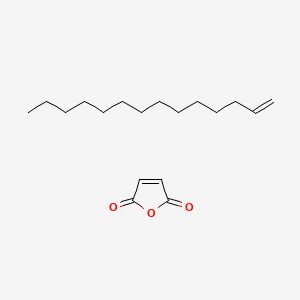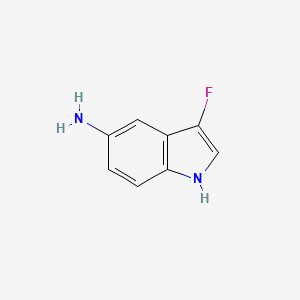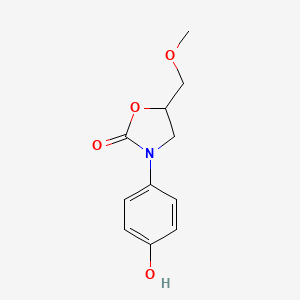
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is a chemical compound with a unique structure that includes a hydroxyphenyl group and a methoxymethyl group attached to an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as an acid catalyst, to form the oxazolidinone ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
化学反应分析
Types of Reactions
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
Uniqueness
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is unique due to its specific structural features, such as the hydroxyphenyl and methoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones like linezolid and tedizolid.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChI 键 |
MBSIOZVFOWKTIH-UHFFFAOYSA-N |
规范 SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


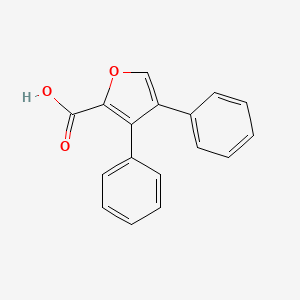
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
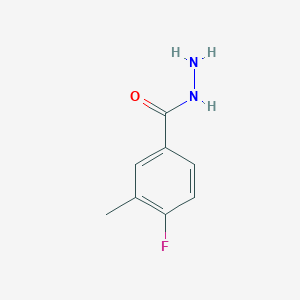
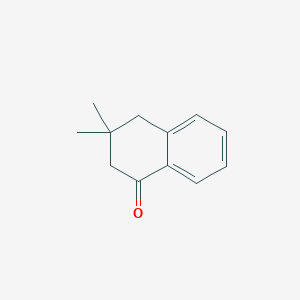
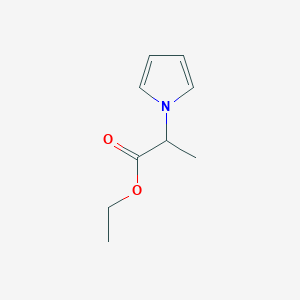
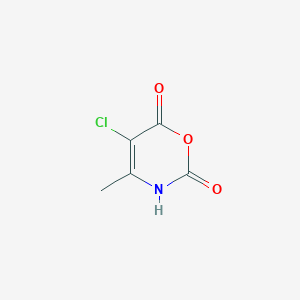
![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)
